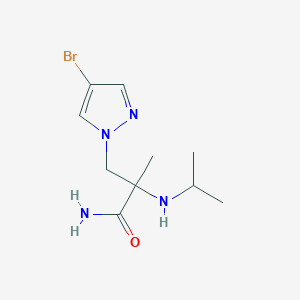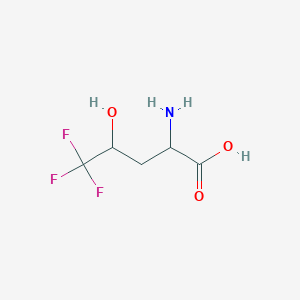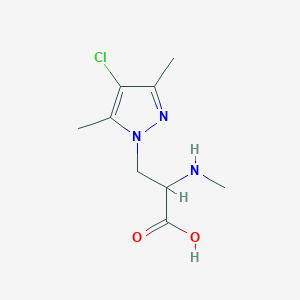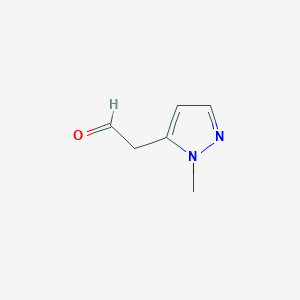
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a tetrazole ring attached to a pyrrolidine ring with a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-accelerated methods and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the tetrazole ring can produce amines .
Aplicaciones Científicas De Investigación
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of energetic materials and explosives.
Biology: It is used in biochemical studies to understand the interactions of tetrazole-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to inhibit cell proliferation by interfering with the p53 pathway, leading to apoptosis in cancer cells . The tetrazole ring plays a crucial role in binding to the target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(1,2,3-Triazol-4-yl)-β-Carbolines: These compounds also contain a tetrazole ring and exhibit similar anticancer properties.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound is used in materials science for its energetic properties.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H10ClN5O |
|---|---|
Peso molecular |
191.62 g/mol |
Nombre IUPAC |
3-(2H-tetrazol-5-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9N5O.ClH/c11-5(1-2-6-3-5)4-7-9-10-8-4;/h6,11H,1-3H2,(H,7,8,9,10);1H |
Clave InChI |
GBWKSBUNYVIZKK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(C2=NNN=N2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)












